molecular formula C17H18ClNO B4772602 N-(3-chlorobenzyl)-2-phenylbutanamide

N-(3-chlorobenzyl)-2-phenylbutanamide

Cat. No.: B4772602
M. Wt: 287.8 g/mol
InChI Key: NBQMELGEXBZWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-2-phenylbutanamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is also known as BPN14770 and has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Fragile X syndrome.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2-phenylbutanamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes in the brain. Specifically, the compound is thought to inhibit the activity of phosphodiesterase-4D (PDE4D), an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D activity, this compound may increase cAMP levels, which can lead to improved cognitive function.
Biochemical and physiological effects:
Studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. Specifically, the compound has been shown to improve memory and learning in these models. Additionally, this compound has been shown to have anti-inflammatory effects in the brain, which may contribute to its therapeutic properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chlorobenzyl)-2-phenylbutanamide in lab experiments is that it has been well-characterized and its synthesis method is well-established. Additionally, the compound has been shown to have therapeutic potential in animal models of neurological disorders. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(3-chlorobenzyl)-2-phenylbutanamide. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more targeted therapies for neurological disorders. Additionally, studies could investigate the safety and efficacy of this compound in human clinical trials, which could ultimately lead to its approval as a therapeutic agent. Finally, research could explore the potential use of this compound in combination with other drugs for the treatment of neurological disorders.

Scientific Research Applications

N-(3-chlorobenzyl)-2-phenylbutanamide has been the subject of several scientific studies due to its potential therapeutic properties. One area of research has focused on the compound's ability to improve cognitive function in individuals with neurological disorders such as Alzheimer's disease and Fragile X syndrome. Studies have shown that this compound can improve memory and learning in animal models of these disorders.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-2-16(14-8-4-3-5-9-14)17(20)19-12-13-7-6-10-15(18)11-13/h3-11,16H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQMELGEXBZWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.